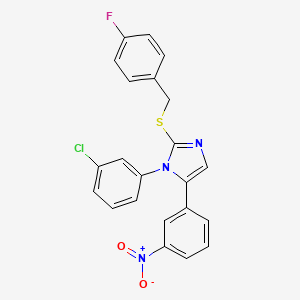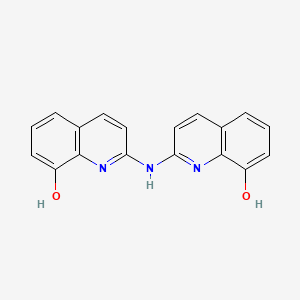
2,2'-Iminodiquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Iminodiquinolin-8-ol is a chemical compound with the molecular formula C18H13N3O2 It is a derivative of quinolin-8-ol, which is known for its diverse biological activities and applications in various fields
作用机制
- The primary target of 2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol is typically a specific protein or enzyme within the biological system. Unfortunately, specific information about its exact target remains elusive in the literature. However, it’s worth noting that 8-hydroxyquinoline derivatives have been studied for their interactions with metal ions, such as copper and zinc complexes .
- The formation of a Cu–H bond (copper-hydrogen bond) has been implicated in the electrocatalytic hydrogen evolution process for related compounds .
Target of Action
Mode of Action
Result of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Iminodiquinolin-8-ol typically involves the reaction of quinolin-8-ol with appropriate reagents to introduce the imino group. One common method involves the use of acetylenedicarboxylic acid and butane-1,2,3,4-tetracarboxylic acid, which react with quinolin-8-ol to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or chloroform and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,2’-Iminodiquinolin-8-ol may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
化学反应分析
Types of Reactions
2,2’-Iminodiquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.
Reduction: Reduction reactions can modify the imino group, potentially leading to different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ol derivatives, while reduction could produce compounds with modified imino groups.
科学研究应用
2,2’-Iminodiquinolin-8-ol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Quinolin-8-ol: The parent compound, known for its diverse biological activities.
8-Hydroxyquinoline: A derivative with significant antimicrobial and anticancer properties.
Quinoxalines: Compounds with similar structures and biological activities.
Uniqueness
2,2’-Iminodiquinolin-8-ol is unique due to its specific imino group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-[(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-13-5-1-3-11-7-9-15(20-17(11)13)19-16-10-8-12-4-2-6-14(23)18(12)21-16/h1-10,22-23H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXDUUPXGKMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)NC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
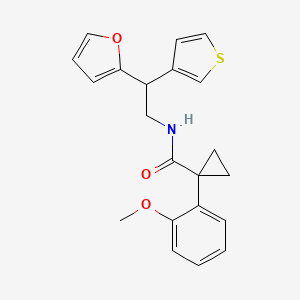
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581848.png)
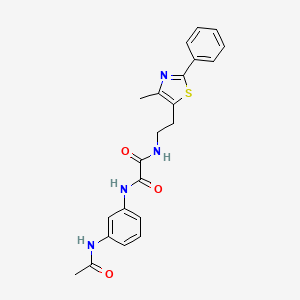
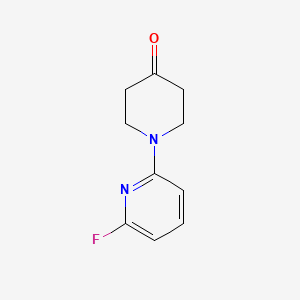
![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2581855.png)
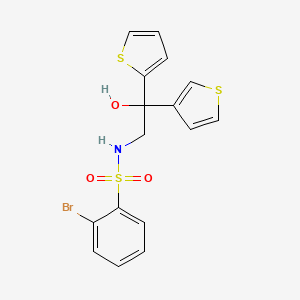
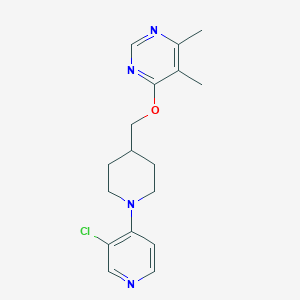
![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2581861.png)
![2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2581862.png)
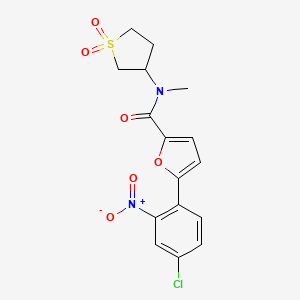
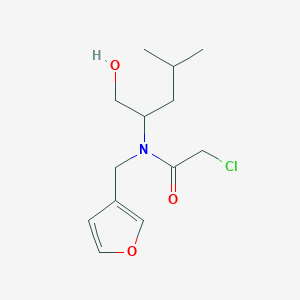
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B2581865.png)
